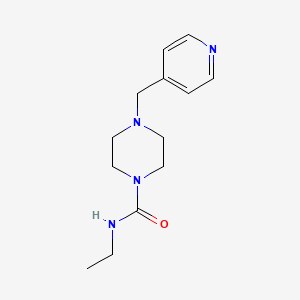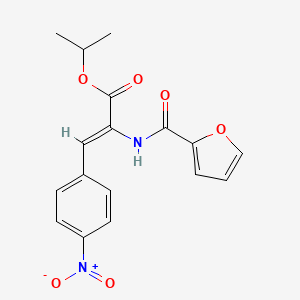
isopropyl 2-(2-furoylamino)-3-(4-nitrophenyl)acrylate
Overview
Description
Isopropyl 2-(2-furoylamino)-3-(4-nitrophenyl)acrylate is a useful research compound. Its molecular formula is C17H16N2O6 and its molecular weight is 344.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.10083623 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hemoglobin Adducts and Acrylamide Exposure
A study on hemoglobin adducts of acrylamide and acrylonitrile among laboratory workers, smokers, and nonsmokers highlighted the occupational exposure to acrylamides, such as those encountered in polyacrylamide gel electrophoresis (PAGE) used in research laboratories. The findings underscore the importance of monitoring acrylamide exposure due to its presence in tobacco smoke and laboratory environments, emphasizing the need for evaluating potential risks, including genotoxic and reproductive effects (Bergmark, 1997).
Acrylate-Induced Contact Dermatitis
Research on acrylate systemic contact dermatitis and allergic reactions to various acrylate compounds provides insight into the sensitization potential of these chemicals, which are widely used in medical, dental, and cosmetic applications. Such studies are crucial for understanding the allergenic properties of acrylates and guiding safe use in consumer products and professional settings (Sauder & Pratt, 2015).
Occupational Allergies from Acrylate Compounds
Investigations into occupational allergic contact dermatitis from acrylate compounds, including cases among dental assistants and process workers, contribute to the body of knowledge on workplace safety concerning acrylates. These findings highlight the need for awareness and protective measures to prevent sensitization and dermatitis in environments where acrylates are used (Jolanki, Kanerva, & Estlander, 1995).
Isopropyl Alcohol as a Biochemical Marker
A study on the use of isopropyl alcohol (IPA) and its metabolism to acetone in forensic investigations provides an example of the diverse applications of isopropyl compounds in scientific research. This research emphasizes the role of IPA and acetone levels in determining biochemical disturbances and conditions at the time of death, illustrating the utility of such compounds in medical and forensic contexts (Palmiere et al., 2012).
Properties
IUPAC Name |
propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11(2)25-17(21)14(18-16(20)15-4-3-9-24-15)10-12-5-7-13(8-6-12)19(22)23/h3-11H,1-2H3,(H,18,20)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDIZOBDEKCDAO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)
![1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4558293.png)
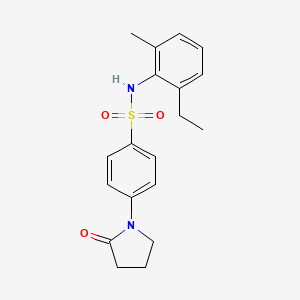

![11H-pyrazino[2,3-a]carbazole](/img/structure/B4558301.png)
![1-[(4-bromobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)
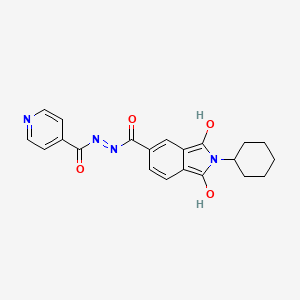
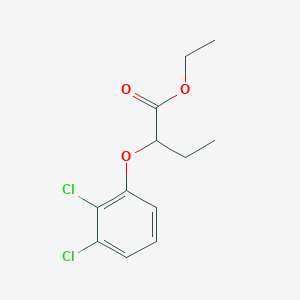
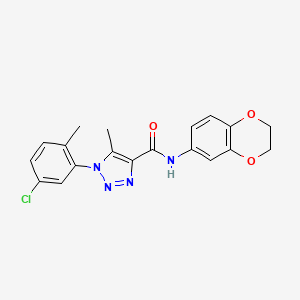
![4-methyl-3-[(phenylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4558342.png)

![(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)
![2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4558373.png)
